

Application Notes: Utilizing Tricaprylin in Intestinal Drug Absorption Studies

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Compound of Interest

Compound Name:	Tricaprylin
Cat. No.:	B1683027

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Introduction

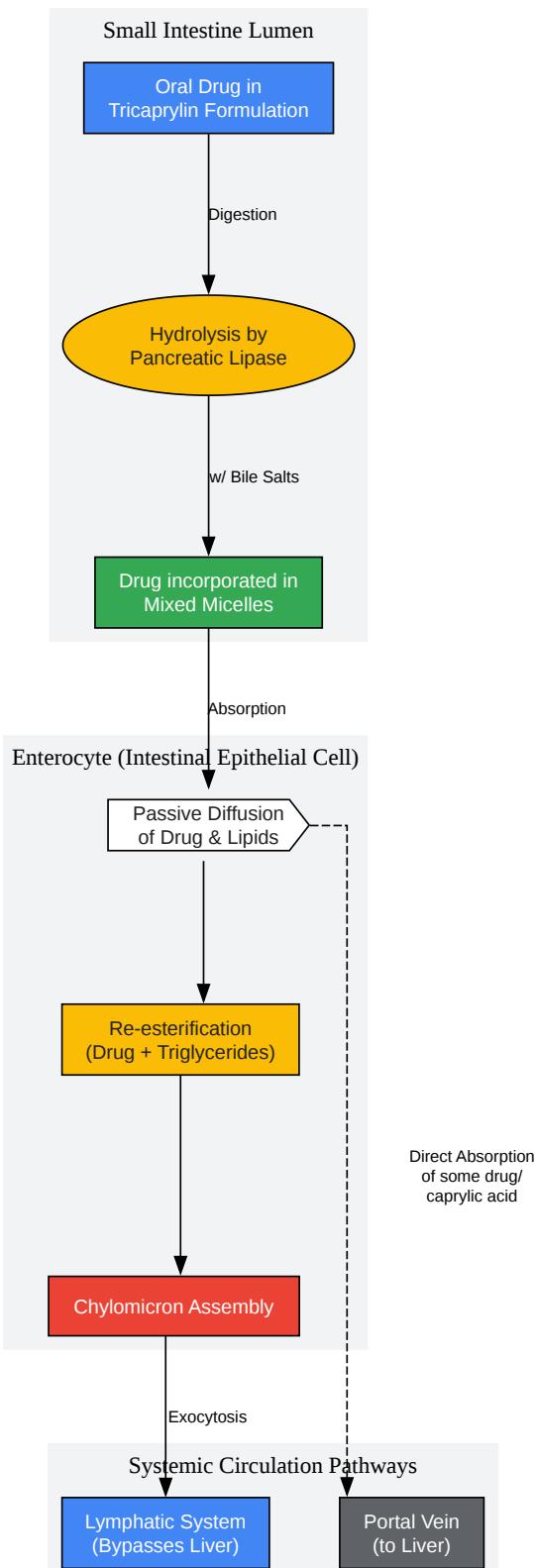
Tricaprylin (glyceryl tricaprylate) is a medium-chain triglyceride (MCT) composed of a glycerin backbone esterified with three caprylic acid (C8) fatty acid chains. In the pharmaceutical industry, it is widely utilized as an excipient in drug formulations to enhance the solubility and oral bioavailability of poorly water-soluble compounds.^[1] Its properties as a neutral, stable, and efficient carrier make it a valuable tool for researchers, scientists, and drug development professionals investigating intestinal drug absorption.^{[1][2]} **Tricaprylin** serves as an oily phase in various formulations, including emulsions, microemulsions, and suspensions, acting as a solubilizer and absorption promoter.^[2]

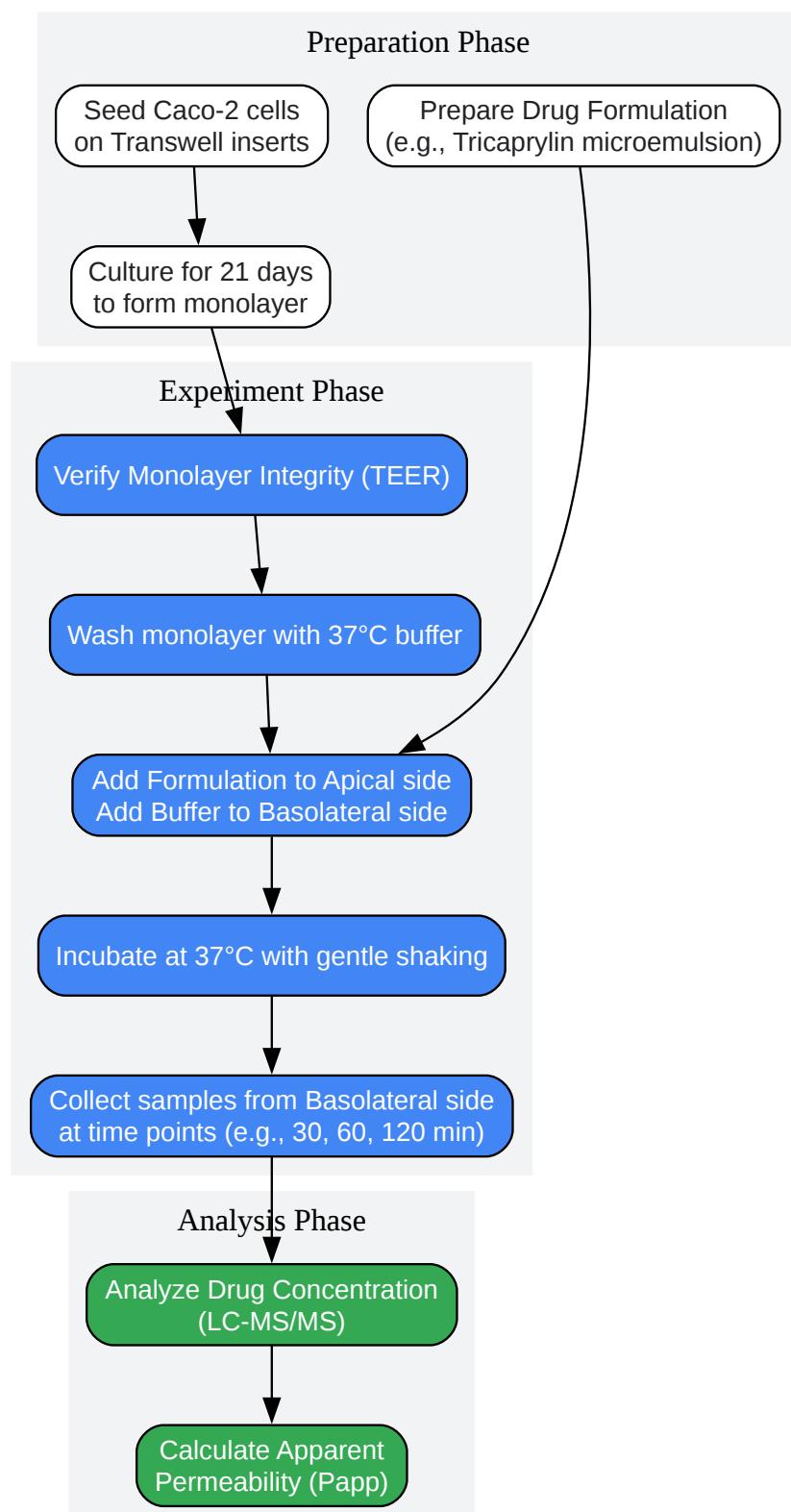
Mechanisms of Action in Enhancing Drug Absorption

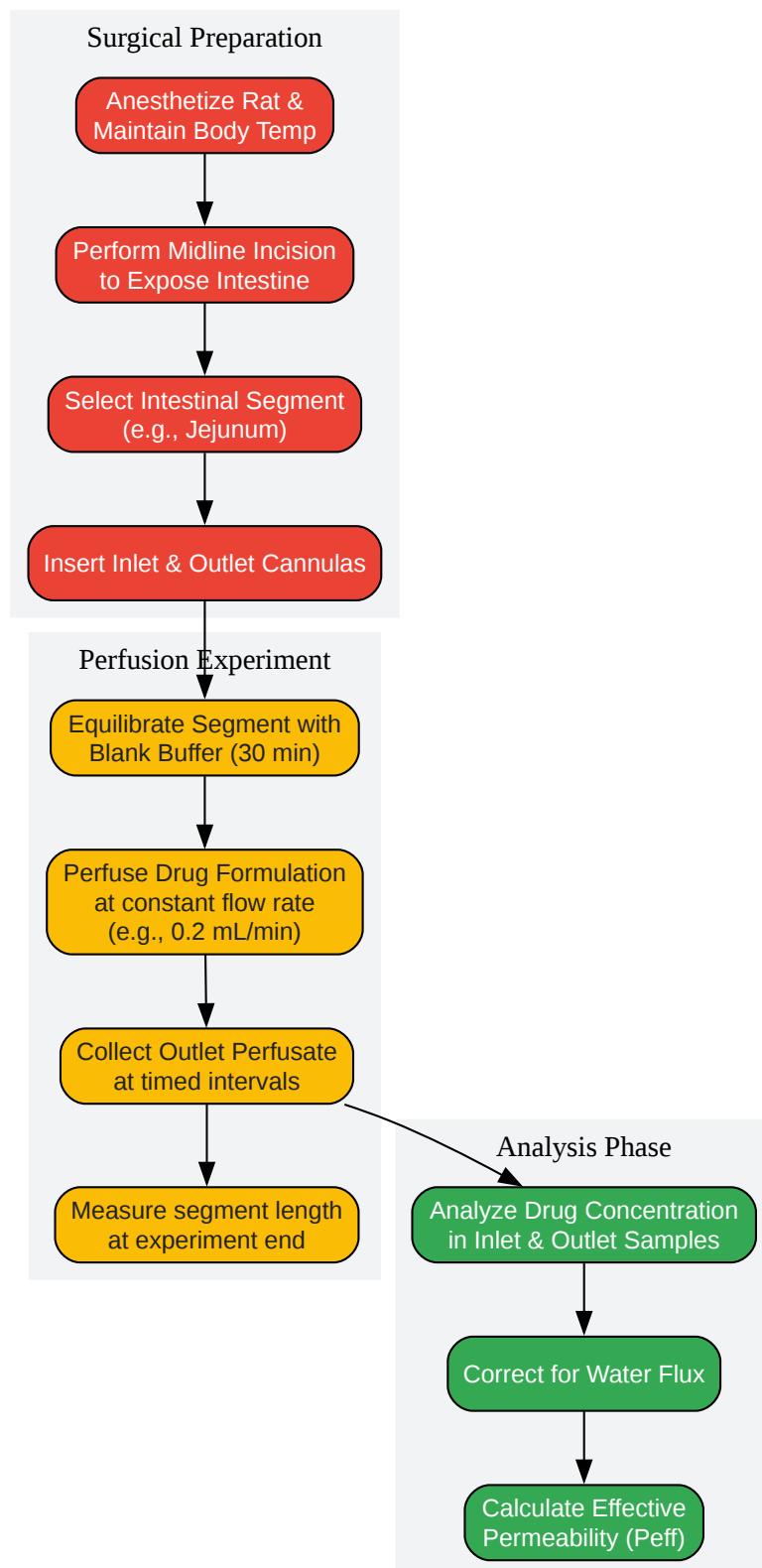
Tricaprylin enhances intestinal drug absorption through several key mechanisms, primarily related to its digestion and the physiological response to lipids.

- Enhanced Solubilization: For lipophilic drugs, solubility in the aqueous environment of the gastrointestinal (GI) tract is a major barrier to absorption. **Tricaprylin** acts as a lipid solvent, allowing the drug to remain in a solubilized state within the GI lumen, which is a prerequisite for absorption.^{[1][2]}

- Formation of Absorbable Species: Upon ingestion, **tricaprylin** is hydrolyzed by pancreatic lipase in the small intestine into caprylic acid and monoglycerides.[1][3] These lipid digestion products, along with bile salts, form mixed micelles that can incorporate the lipophilic drug, further maintaining its solubility and facilitating its transport to the enterocyte membrane.
- Stimulation of Lymphatic Transport: This is a critical pathway for highly lipophilic drugs ($\text{Log P} > 5$).[4][5] After the drug is absorbed into the enterocyte along with the lipid digestion products, these components are re-esterified back into triglycerides. The triglycerides, carrying the dissolved drug, are then assembled into large lipoprotein particles called chylomicrons.[5][6][7] These chylomicrons are too large to enter the blood capillaries and are instead exocytosed from the enterocyte into the intestinal lymphatic system.[8] This pathway allows drugs to bypass the liver's first-pass metabolism, which can significantly increase the bioavailability of susceptible compounds.[4][5]
- Alteration of Intestinal Permeability: The fatty acid products of **tricaprylin** digestion, such as sodium caprylate, have been shown to transiently and reversibly open the tight junctions between intestinal epithelial cells.[9] This can enhance the paracellular transport of both small hydrophilic molecules and larger macromolecules.[9][10]





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